

Agistatin D: A Technical Guide to its Chemical Structure and Biological Properties

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Compound of Interest

Compound Name: *Agistatin D*

Cat. No.: *B8091960*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Agistatin D is a fungal metabolite that has garnered interest for its biological activities, primarily as an inhibitor of cholesterol biosynthesis and for its antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of **Agistatin D**, intended for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

Agistatin D is a polyketide-derived natural product with a distinctive bicyclic structure. Its formal chemical name is (4aS,5R,6R)-6-ethyl-4a,5,6,7-tetrahydro-4a,5-dihydroxy-4H-1-benzopyran-4-one. The molecular structure of **Agistatin D** is characterized by a dihydropyranone ring fused to a substituted cyclohexane ring.

Table 1: Physicochemical Properties of **Agistatin D**

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₄ O ₄	[1]
Molecular Weight	210.23 g/mol	[1]
CAS Number	144096-47-9	[1]
Appearance	White to off-white solid	-
Solubility	Soluble in acetone and DMSO	-
Melting Point	Not reported	-

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural elucidation and confirmation of **Agistatin D**. While a comprehensive public database of its spectra is not readily available, the following represents typical data that would be acquired for structural characterization.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in **Agistatin D**

Functional Group	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
Ethyl Group (-CH ₂ CH ₃)	0.8 - 1.5	10 - 20
Aliphatic Protons (Cyclohexane ring)	1.5 - 2.5	20 - 40
Protons adjacent to Oxygen	3.5 - 4.5	60 - 80
Olefinic Protons	5.5 - 7.5	100 - 150
Carbonyl Carbon	-	190 - 210

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS): HRMS analysis of **Agistatin D** would be expected to yield a molecular ion peak corresponding to its exact mass, confirming its

elemental composition.

Table 3: Predicted High-Resolution Mass Spectrometry Data for **Agistatin D**

Ion	Calculated Exact Mass
[M+H] ⁺	211.0965
[M+Na] ⁺	233.0784
[M-H] ⁻	209.0819

Experimental Protocols

Isolation of **Agistatin D** from *Fusarium* sp.

While a specific, detailed protocol for the isolation of **Agistatin D** is not widely published, a general workflow can be inferred from standard natural product isolation techniques from fungal sources.

A generalized workflow for the isolation of **Agistatin D** from a fungal culture.

Methodology:

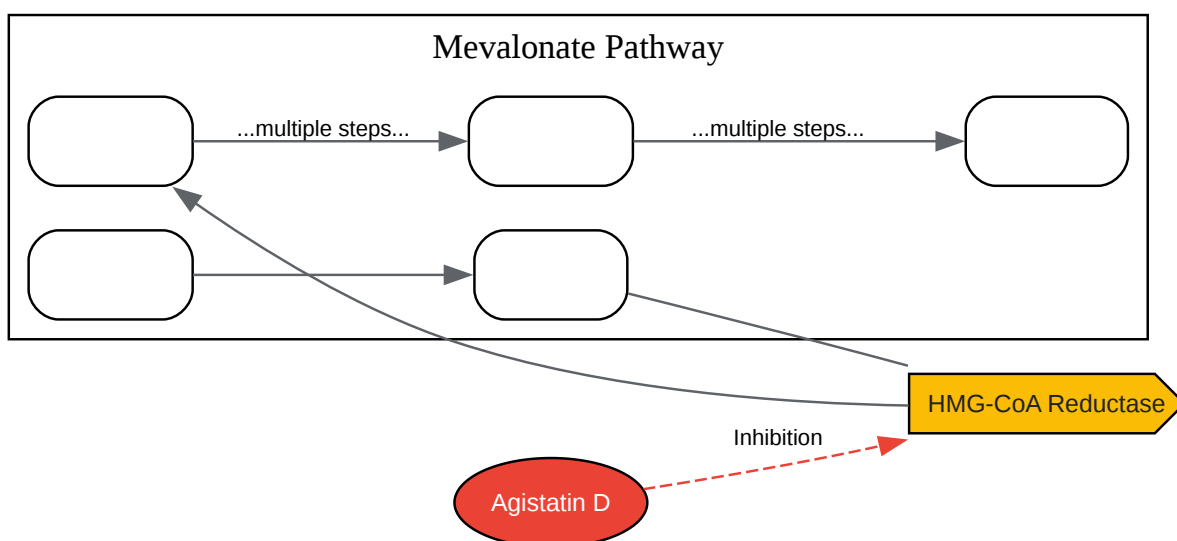
- **Fermentation:** A pure culture of the producing *Fusarium* species is inoculated into a suitable liquid fermentation medium and incubated for a period of time to allow for the production of secondary metabolites, including **Agistatin D**.
- **Extraction:** The fermentation broth is separated from the mycelia by filtration. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the organic compounds from the aqueous medium.
- **Chromatographic Purification:** The crude extract is subjected to a series of chromatographic steps to isolate **Agistatin D**. This typically involves:
 - **Silica Gel Column Chromatography:** To separate compounds based on polarity.
 - **Sephadex LH-20 Chromatography:** For size-exclusion and further purification.

- High-Performance Liquid Chromatography (HPLC): A final polishing step using a preparative HPLC column to obtain pure **Agistatin D**.
- Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods such as NMR (^1H , ^{13}C , COSY, HSQC, HMBC) and mass spectrometry.

Biological Activity and Mechanism of Action

Cholesterol Biosynthesis Inhibition

Agistatin D is reported to be an inhibitor of cholesterol biosynthesis.[1] The primary target for many cholesterol-lowering drugs, such as statins, is HMG-CoA reductase, a key enzyme in the mevalonate pathway. While the precise mechanism for **Agistatin D** has not been fully elucidated in publicly available literature, it is hypothesized to interfere with an enzymatic step in this pathway.



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Hypothesized inhibition of the cholesterol biosynthesis pathway by **Agistatin D**.

Antimicrobial Activity

Agistatin D has also demonstrated antimicrobial properties. The exact mechanism of its antimicrobial action is not well-defined. However, many antimicrobial natural products act by

disrupting cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis.

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References

- 1. medchemexpress.com [medchemexpress.com]
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